molecular formula C18H16N2O2S B11494373 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate

4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate

Cat. No.: B11494373
M. Wt: 324.4 g/mol
InChI Key: DTAGKLSFBXJSLY-UHFFFAOYSA-N
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Description

4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a 3-methylphenylamino group and a phenyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate can be achieved through a multi-step process involving the formation of the thiazole ring followed by the introduction of the phenyl acetate group. One common method involves the reaction of 3-methylphenylamine with a thioamide to form the thiazole ring. This is followed by the acylation of the thiazole ring with phenyl acetate under appropriate reaction conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow processes and microreactor systems. These methods allow for precise control over reaction conditions, leading to higher yields and reduced reaction times. The use of microreactors also facilitates the scaling up of the synthesis process for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl sulfonate
  • 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl carbamate
  • 4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl methacrylate

Uniqueness

4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl acetate group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl] acetate

InChI

InChI=1S/C18H16N2O2S/c1-12-4-3-5-15(10-12)19-18-20-17(11-23-18)14-6-8-16(9-7-14)22-13(2)21/h3-11H,1-2H3,(H,19,20)

InChI Key

DTAGKLSFBXJSLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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